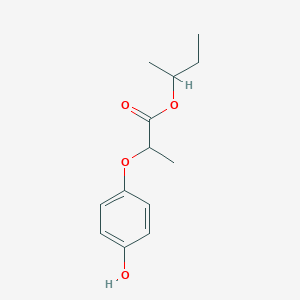
Butan-2-yl 2-(4-hydroxyphenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yl 2-(4-hydroxyphenoxy)propanoate is a chemical compound with the molecular formula C13H18O4 It is known for its unique structure, which includes a butan-2-yl group and a 4-hydroxyphenoxy group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 2-(4-hydroxyphenoxy)propanoate typically involves the esterification of 4-hydroxyphenoxypropanoic acid with butan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of the compound on a larger scale with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Butan-2-yl 2-(4-hydroxyphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenoxyacetone or 4-hydroxyphenoxypropionaldehyde.
Reduction: Formation of butan-2-yl 2-(4-hydroxyphenoxy)propanol.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butan-2-yl 2-(4-hydroxyphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Butan-2-yl 2-(4-hydroxyphenoxy)propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl 2-(4-hydroxyphenoxy)propanoate
- Ethyl 2-(4-hydroxyphenoxy)propanoate
- Methyl 2-(4-hydroxyphenoxy)propanoate
Uniqueness
Butan-2-yl 2-(4-hydroxyphenoxy)propanoate is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties compared to its analogs
Propriétés
Numéro CAS |
113683-91-3 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
butan-2-yl 2-(4-hydroxyphenoxy)propanoate |
InChI |
InChI=1S/C13H18O4/c1-4-9(2)16-13(15)10(3)17-12-7-5-11(14)6-8-12/h5-10,14H,4H2,1-3H3 |
Clé InChI |
YBTCHPUXOLKJTO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)C(C)OC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


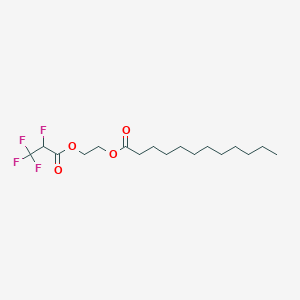
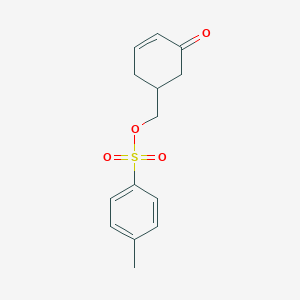
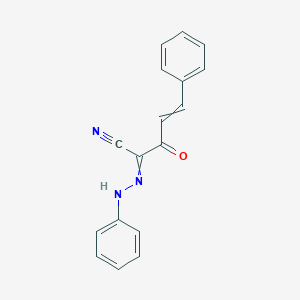
![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)
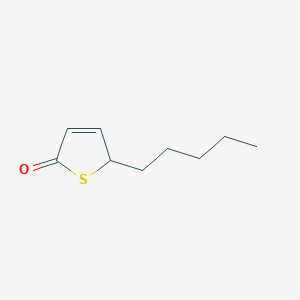
![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
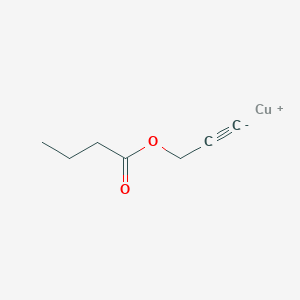
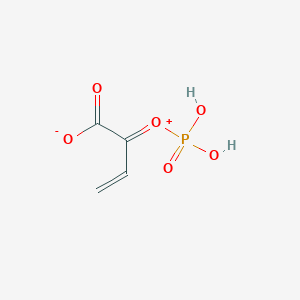
![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)
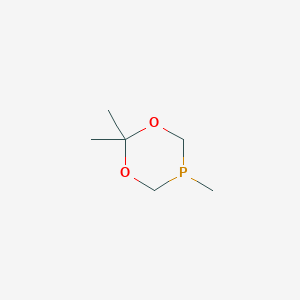

![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)
![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)
![[6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone](/img/structure/B14318442.png)
